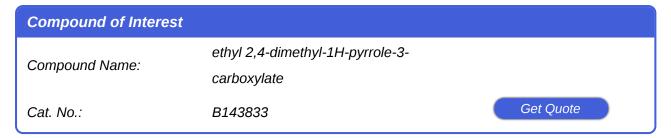


A Comparative Spectroscopic Guide to Novel Pyrrole Derivatives

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For Researchers, Scientists, and Drug Development Professionals

This guide offers a detailed comparative analysis of the spectroscopic properties of recently developed novel pyrrole derivatives against a well-established standard, 2-phenyl-1H-pyrrole. The objective is to provide a clear, data-driven resource to aid in the identification, characterization, and structural elucidation of new pyrrole-based compounds, which are pivotal in medicinal chemistry and materials science.[1][2][3] The inclusion of various substituents on the pyrrole or phenyl ring significantly influences the electronic environment, leading to distinct spectroscopic signatures that are crucial for understanding structure-activity relationships.[4]

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for a selection of novel pyrrole derivatives compared to 2-phenyl-1H-pyrrole. These compounds have been chosen to represent a range of structural modifications, including electron-donating and electron-withdrawing groups, which modulate their electronic and photophysical properties.

¹H NMR Spectroscopic Data (Chemical Shifts in δ , ppm)



Compoun d	H-3	H-4	H-5	Phenyl Protons	Other Protons	Referenc e
2-Phenyl- 1H-pyrrole (Standard)	~6.30 (dd)	~6.85 (dd)	~6.95 (dd)	7.15-7.45 (m)	NH: ~8.2 (br s)	[4]
2-(4- Methoxyph enyl)-1H- pyrrole	~6.25 (dd)	~6.80 (dd)	~6.90 (dd)	6.90 (d), 7.35 (d)	NH: ~8.1 (br s), OCH ₃ : ~3.80 (s)	[4]
2-(4- Chlorophe nyl)-1H- pyrrole	~6.35 (dd)	~6.88 (dd)	~7.00 (dd)	7.30-7.45 (m)	NH: ~8.3 (br s)	[4]
2-(4- Nitrophenyl)-1H- pyrrole	~6.50 (dd)	~6.89 (dd)	~7.05 (dd)	7.60 (d), 8.20 (d)	NH: ~8.5 (br s)	[4]
A Novel Pyrrole- Isoxazoline Derivative (4a)	-	-	-	7.20-7.80 (m)	NH: 9.85 (s)	[5]

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. Coupling constants (J) for vicinal pyrrole protons are typically in the range of 2-4 Hz.[4]

¹³C NMR Spectroscopic Data (Chemical Shifts in δ, ppm)



Compo	C-2	C-3	C-4	C-5	Phenyl Carbon s	Other Carbon s	Referen ce
2-Phenyl- 1H- pyrrole (Standar d)	~132.0	~108.5	~109.0	~118.0	125.0, 127.0, 128.5, 134.0	-	[4]
2-(4- Methoxy phenyl)-1 H-pyrrole	~131.5	~108.0	~109.5	~117.5	114.0, 126.0, 129.0, 159.0	OCH₃: 55.0	[4]
2-(4- Chloroph enyl)-1H- pyrrole	~130.5	~109.0	~110.0	~118.5	128.0, 129.0, 133.0, 133.5	-	[4]
2-(4- Nitrophe nyl)-1H- pyrrole	~129.0	~110.0	~111.0	~119.0	124.0, 129.5, 140.0, 147.0	-	[4]
A Novel Pyrrole- Benzimid azole Hybrid (4a)	-	~122.0	~107.5	~132.0	110.0- 140.0	C=O: 165.0	[6]

UV-Vis Absorption and Fluorescence Spectroscopic Data



Compound	Solvent	λ_abs (nm)	λ_em (nm)	Quantum Yield (Φ_F)	Reference
Pyrrole (Basic Chromophore)	Various	203-287	-	-	[7]
Pyrrolo[3,2-b]pyrrole Derivative (4a)	CH ₂ Cl ₂	350, 480	550	-	[8]
Pyrrolopyrrol e aza- BODIPY Analogue (1)	Chloroform	699	720	-	[2]
Carbon Dots from Pyrrole Polymerizatio n	Water	246, 360	420-600	-	[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are the typical protocols for the key spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: 5-10 mg of the pyrrole derivative was dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal standard (0 ppm).[4]
- Instrumentation: Spectra were recorded on a 400 MHz or 500 MHz NMR spectrometer.[4]
- ¹H NMR Acquisition: A standard single-pulse experiment was utilized. Key parameters included a spectral width of -2 to 12 ppm, a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.[4]



 ¹³C NMR Acquisition: A proton-decoupled pulse program was used to obtain singlets for all carbon signals. A wider spectral width (e.g., 0 to 220 ppm) was employed, and a significantly larger number of scans (typically 1024 or more) was required due to the low natural abundance of ¹³C.[4]

UV-Visible (UV-Vis) and Fluorescence Spectroscopy

- Sample Preparation: Solutions of the pyrrole derivatives were prepared in a suitable solvent (e.g., CH₂Cl₂, Chloroform, or water) at a concentration of approximately 1.0 x 10⁻⁵ M.[8]
- Instrumentation: UV-Vis absorption spectra were recorded on a spectrophotometer, scanning a wavelength range appropriate for the compound (e.g., 200-800 nm). Fluorescence emission spectra were recorded on a spectrofluorometer.
- Data Acquisition: For fluorescence measurements, the excitation wavelength was set at or near the absorption maximum (λ_abs) of the compound, and the emission spectrum was recorded at longer wavelengths.

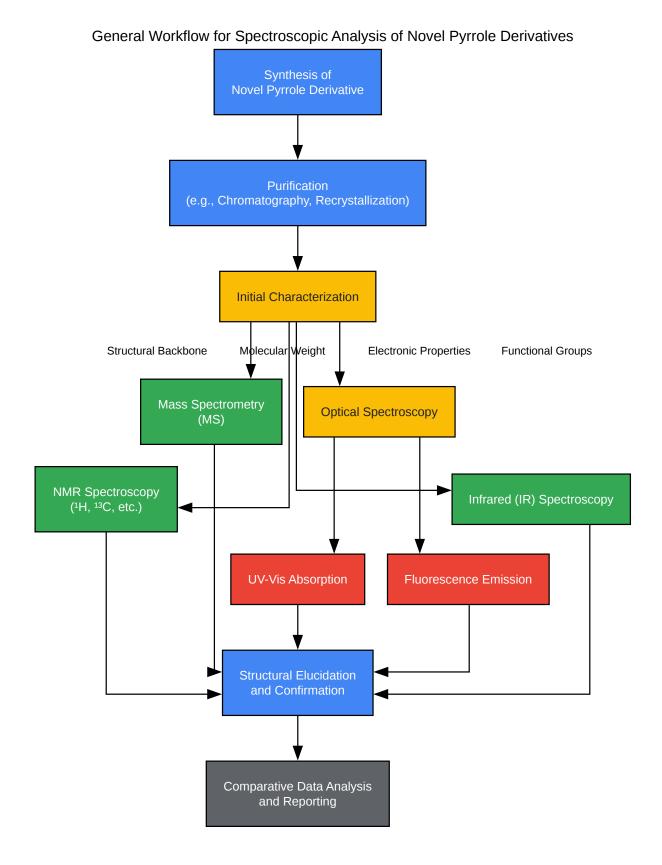
Mass Spectrometry (MS)

- Instrumentation: Mass spectra were typically obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer.
- Sample Introduction: The sample, dissolved in a suitable solvent like methanol or acetonitrile, was introduced into the ion source via direct infusion or after separation by liquid chromatography (LC).
- Data Analysis: The resulting mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments, which is used to confirm the molecular weight and elemental composition of the synthesized compound.[1]

Workflow for Spectroscopic Analysis of Novel Compounds

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of novel chemical entities, from synthesis to structural confirmation.





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